N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide
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Overview
Description
N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide is a chemical compound with the molecular formula C14H11N3O4S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzotriazole moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide typically involves the reaction of benzotriazole with a suitable sulfonamide precursor. One common method is the reaction of benzotriazole with 4-carboxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting their catalytic activity. This property is particularly useful in corrosion inhibition, where the compound forms a protective layer on metal surfaces. In biological systems, it can interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar corrosion inhibition properties.
5-Chlorobenzotriazole: Exhibits higher inhibition efficiency compared to benzotriazole.
1H-Benzotriazole: Another derivative with comparable chemical properties.
Uniqueness
N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide stands out due to its enhanced reactivity and versatility in various applications. The presence of both benzotriazole and sulfonamide groups provides unique chemical properties, making it suitable for a wide range of scientific and industrial applications .
Properties
CAS No. |
170292-97-4 |
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Molecular Formula |
C14H12N4O4S |
Molecular Weight |
332.34 g/mol |
IUPAC Name |
4-(benzotriazol-1-ylmethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C14H12N4O4S/c19-14(20)10-5-7-11(8-6-10)23(21,22)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2,(H,19,20) |
InChI Key |
RLUGGKWDBJPDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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